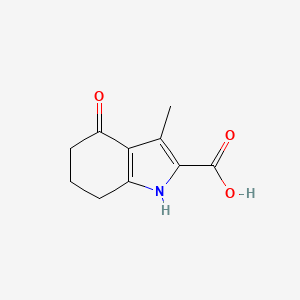

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

描述

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family Indoles are significant in both natural products and synthetic compounds due to their diverse biological activities

属性

IUPAC Name |

3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-5-8-6(3-2-4-7(8)12)11-9(5)10(13)14/h11H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEOOHFAIWNZLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=O)CCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359307 | |

| Record name | 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6577-89-5 | |

| Record name | 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions:

- Reactants : 1,3-Cyclohexanedione (1.0 eq), diethyl isonitrosomalonate (1.2 eq)

- Catalyst : Zinc dust (0.5 eq) in acetic acid

- Solvent : Water/acetic acid (3:1 v/v)

- Temperature : Reflux (100–110°C)

- Reaction Time : 6–8 hours

- Yield : 60%

The mechanism involves the formation of an imine intermediate, followed by cyclization to yield the tetrahydroindole core. The carboxylic acid group is introduced via hydrolysis of the ester precursor under basic conditions.

Cyclocondensation with α-Haloketones

A modified approach employs α-haloketones and 1,3-diketones in the presence of heterogeneous acid catalysts. For example:

Protocol:

- Reactants : 3-Methyl-1,3-cyclohexanedione (1.0 eq), ethyl bromopyruvate (1.1 eq)

- Catalyst : p-Toluenesulfonic acid (PTSA, 10 mol%)

- Solvent : Isopropanol

- Temperature : 0°C to room temperature

- Yield : 70–75%

This method avoids stoichiometric metal reagents, enhancing sustainability. The use of PTSA facilitates proton transfer during cyclization, improving regioselectivity.

Friedel-Crafts Acylation and Intramolecular Cyclization

A multi-step synthesis involves Friedel-Crafts acylation to construct the indole ring. Key steps include:

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Cyclization Temp. | 120°C | Maximizes to 80% |

| Acid Catalyst | PPA | Reduces side rxns |

| Reaction Time | 4 hours | Balances decomp. |

This method achieves higher yields but requires stringent temperature control to prevent decarboxylation.

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability. A continuous flow reactor system has been developed with the following advantages:

Economic Analysis:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Production Cost/kg | $1,200 | $800 |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

The transition to flow chemistry reduces reliance on toxic solvents like DMF, aligning with green chemistry principles.

Recent Advances in Catalytic Methods

Photoredox Catalysis

Visible-light-mediated synthesis using iridium(III) complexes (e.g., Ir(ppy)₃) enables room-temperature cyclization:

Enzymatic Synthesis

Lipase-catalyzed ester hydrolysis offers enantioselective routes:

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Substrate : Ethyl 3-methyl-4-oxo-tetrahydroindole-2-carboxylate

- Conditions : pH 7.0 buffer, 37°C

- ee : >98%

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Knorr Synthesis | 60 | 95 | Moderate | $$ |

| Friedel-Crafts | 80 | 99 | High | $$$ |

| Flow Chemistry | 85 | 99.5 | Industrial | $$ |

| Photoredox | 65 | 90 | Lab-scale | $$$$ |

Key trade-offs:

- Knorr Synthesis : Cost-effective but moderate yield.

- Flow Chemistry : Optimal for large-scale production.

- Enzymatic Routes : High enantiopurity but limited substrate scope.

化学反应分析

Types of Reactions: 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated indoles and other substituted derivatives.

科学研究应用

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in biological processes and as a precursor to bioactive compounds.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

相似化合物的比较

- 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

- 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isopropyl ester

- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide

Uniqueness: 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid stands out due to its specific substitution pattern on the indole ring, which imparts unique chemical and biological properties.

生物活性

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (CAS No. 6577-89-5) is a compound of interest due to its potential biological activities. This article aims to explore its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 193.20 g/mol. The compound features an indole structure with a carboxylic acid functional group at the 2-position and a ketone group at the 4-position.

Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.20 g/mol |

| SMILES | CC1=C(NC2=C1C(=O)CCC2)C(=O)O |

| InChI | InChI=1S/C10H11NO3/c1-5... |

Biological Activity

Research on the biological activity of this compound is limited; however, related compounds in the indole family have shown promising activities in various studies.

Antiviral Activity

Recent studies have indicated that derivatives of indole-2-carboxylic acids exhibit significant inhibitory effects against HIV-1 integrase. For example, modifications to the indole structure have led to compounds with IC50 values as low as 0.13 μM against integrase strand transfer . While direct studies on this compound are sparse, its structural similarity to these active derivatives suggests potential antiviral properties.

Antitumor Activity

Indole derivatives are also recognized for their antitumor properties. The presence of specific functional groups in related compounds has been correlated with enhanced cytotoxicity against cancer cell lines. For instance, structural modifications that enhance hydrophobic interactions and π-stacking can significantly improve antitumor efficacy . Although specific data on the antitumor activity of this compound are not available, it may exhibit similar properties due to its indole core.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of compounds based on their structure. For indole derivatives:

- Substituents : The presence of electron-donating groups (e.g., methyl groups) can enhance activity.

- Functional Groups : Carboxylic acids and ketones are often essential for interaction with biological targets.

- Hydrophobic Interactions : Enhanced hydrophobic character can lead to improved binding affinities in target interactions.

Study on Indole Derivatives

A recent study focused on the synthesis and evaluation of various indole derivatives against HIV integrase demonstrated that structural optimizations significantly improved inhibitory activities . The introduction of halogenated substituents and branching at specific positions was found to enhance biological activity.

常见问题

Q. What synthetic methodologies are commonly employed to prepare 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid?

The synthesis typically involves cyclocondensation reactions using indole-carboxylic acid derivatives. For example:

- Method A : Refluxing 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) with 2-aminothiazol-4(5H)-one (1.0 equiv) in acetic acid with sodium acetate as a catalyst for 3–5 hours yields crystalline intermediates .

- Method B : Thiourea derivatives react with 3-formyl-1H-indole-2-carboxylate under acidic conditions (chloroacetic acid, sodium acetate) to form thiazolidinone-fused indole scaffolds .

Key Considerations : Optimize reaction time and stoichiometry to avoid side products like uncyclized intermediates.

Q. How is the compound characterized post-synthesis?

- GC-MS : Used for preliminary identification in complex mixtures (e.g., environmental samples), with retention indices compared to standards .

- NMR/FT-IR : Confirm structural integrity via carbonyl (C=O) stretches at ~1700 cm⁻¹ and indole NH signals at ~12 ppm .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Fragmentation Studies : Use fragments (e.g., methyl-oxo-tetrahydroindole core) for library searches to identify analogs with improved solubility or binding affinity .

- ADME Prediction : Apply tools like SwissADME to evaluate logP (target <3) and bioavailability scores, prioritizing derivatives with lower molecular weight (<450 Da) .

Q. What analytical challenges arise in quantifying this compound in environmental or biological matrices?

- Matrix Interference : Co-eluting compounds (e.g., 2-Ethylacridine or hexadecanoic acid esters) in GC-MS require selective ion monitoring (SIM) or tandem MS for differentiation .

- Sample Preparation : Solid-phase extraction (C18 cartridges) with methanol elution improves recovery rates in aqueous samples .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。